molecular formula C19H16N4OS B12629620 6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one CAS No. 920519-39-7

6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one

Cat. No.: B12629620
CAS No.: 920519-39-7
M. Wt: 348.4 g/mol
InChI Key: ANARGLWUULOVMT-UHFFFAOYSA-N
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Description

6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole ring, a pyrimidine ring, and a cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyrimidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound may find applications in the production of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, pyrimidine derivatives, and cyclohexadienone derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one is unique due to its specific combination of structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

920519-39-7

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4,6-dimethylpyrimidin-2-yl)amino]phenol

InChI

InChI=1S/C19H16N4OS/c1-11-9-12(2)21-19(20-11)22-13-7-8-14(16(24)10-13)18-23-15-5-3-4-6-17(15)25-18/h3-10,24H,1-2H3,(H,20,21,22)

InChI Key

ANARGLWUULOVMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)C

Origin of Product

United States

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